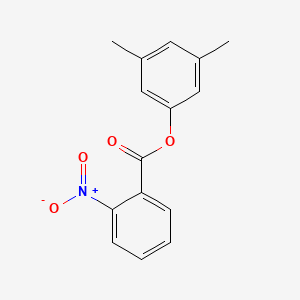![molecular formula C18H18N2O4 B5853664 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, also known as BzATP, is a purinergic agonist that is commonly used in scientific research. It belongs to the class of ATP analogs and is widely used to study the mechanism of action of purinergic receptors. BzATP has several advantages and limitations for laboratory experiments, and its use in research has led to significant advancements in the field of pharmacology.
Wirkmechanismus
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid acts as an agonist of the P2X7 receptor by binding to the receptor and activating it. This activation leads to the opening of the receptor's ion channel, which allows the influx of calcium ions and the efflux of potassium ions. This influx and efflux of ions lead to several downstream signaling events, including the activation of intracellular signaling pathways, the release of cytokines, and the induction of apoptosis.
Biochemical and Physiological Effects:
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid has several biochemical and physiological effects, including the activation of purinergic receptors, the modulation of intracellular signaling pathways, the release of cytokines, and the induction of apoptosis. 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid has been shown to have a role in several physiological processes, including inflammation, immune response, pain perception, neuroprotection, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid has several advantages for laboratory experiments, including its potency and selectivity for the P2X7 receptor, its ability to activate downstream signaling pathways, and its role in several physiological processes. However, 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid also has several limitations, including its potential toxicity, its short half-life, and its potential to activate other purinergic receptors.
Zukünftige Richtungen
There are several future directions for research involving 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, including the development of more potent and selective P2X7 receptor agonists, the identification of novel downstream signaling pathways activated by 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, and the investigation of the role of purinergic receptors in several disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion:
In conclusion, 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid is a potent purinergic agonist that is widely used in scientific research to study the mechanism of action of purinergic receptors. 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid has several advantages and limitations for laboratory experiments, and its use in research has led to significant advancements in the field of pharmacology. There are several future directions for research involving 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid, and further investigation of its role in several physiological processes and disease states is warranted.
Synthesemethoden
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid involves the reaction of adenosine triphosphate (ATP) with benzoyl chloride, followed by the reaction of the resulting intermediate with 4-amino-4-oxobutanoic acid. Enzymatic synthesis of 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid involves the use of enzymes such as nucleoside diphosphate kinase (NDPK) and creatine kinase (CK) to catalyze the reaction between ATP and benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid is widely used in scientific research to study the mechanism of action of purinergic receptors. Purinergic receptors are a class of receptors that are activated by purines, including ATP. 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid is a potent agonist of the P2X7 purinergic receptor, which is involved in several physiological processes, including inflammation, immune response, and apoptosis. 4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid is also used to study the role of purinergic receptors in pain perception, neuroprotection, and cardiovascular function.
Eigenschaften
IUPAC Name |
4-(4-benzamido-3-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-11-14(19-16(21)9-10-17(22)23)7-8-15(12)20-18(24)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPXNSIUWGRZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzamido-3-methylanilino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)


![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)


![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)



![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)